Chiral sp3 Center vs. Achiral Aromatic Analog
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid (target) differs from imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8, comparator) by saturation of the imidazole C2–C3 bond, converting the C3 carbon from sp2 (planar, trigonal) to sp3 (tetrahedral) hybridization. This saturation introduces a stereogenic center at C3, making the target compound inherently chiral, whereas the aromatic analog is achiral at this position [1]. The target has MW 164.16 Da (exact mass 164.05900) and PSA 54.59 Ų ; the comparator has MW 162.15 Da (exact mass 162.043) and a planar ring system that precludes enantiomeric resolution at C3.
| Evidence Dimension | C3 hybridization; molecular weight; stereochemical character |
|---|---|
| Target Compound Data | sp3 C3 (tetrahedral, chiral); MW 164.16 Da; exact mass 164.05900 Da; PSA 54.59 Ų; C8H8N2O2; InChIKey WSWSTROMZJWKHZ-UHFFFAOYSA-N |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8): sp2 C3 (planar, achiral); MW 162.15 Da; exact mass 162.043 Da; C8H6N2O2 |
| Quantified Difference | ΔMW = +2.01 Da (addition of 2 H atoms from saturation); sp3 vs. sp2 at C3 renders the target capable of enantiomeric resolution while comparator is constitutionally achiral at this center |
| Conditions | Structural analysis by SMILES (C1C(N2C=CC=CC2=N1)C(=O)O), InChI, and computed molecular descriptors ; synthetic review confirming DHIP nomenclature and structure [1] |
Why This Matters
The sp3 chiral center enables procurement of enantiopure or enantioenriched material for asymmetric synthesis applications—an option unavailable with the planar aromatic analog—directly impacting synthetic route design in medicinal chemistry and catalyst development programs.
- [1] Suloeva E, Yure M, Gudriniece E. Synthesis of 2,3-dihydroimidazo[1,2-a]pyridines and their salts (Review). Chemistry of Heterocyclic Compounds, 1999, 35(10), 1121-1142. DOI: 10.1007/BF02251872. View Source
